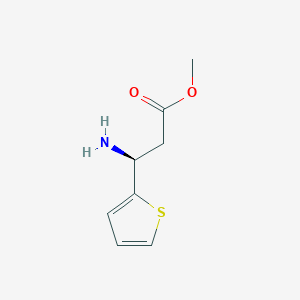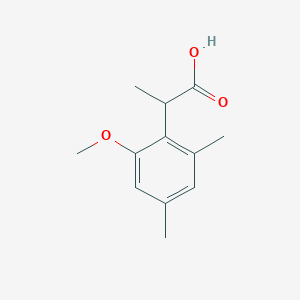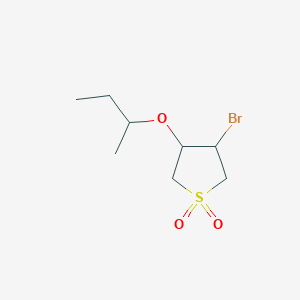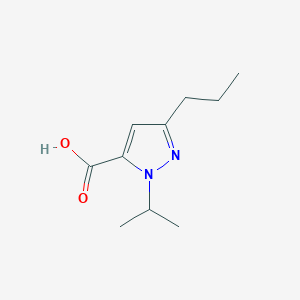
2-(4-Methylpyridin-3-yl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylpyridin-3-yl)cyclopentan-1-ol is an organic compound with the molecular formula C11H15NO It is a derivative of cyclopentanol, where the cyclopentane ring is substituted with a 4-methylpyridin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpyridin-3-yl)cyclopentan-1-ol typically involves the reaction of 4-methylpyridine with cyclopentanone under specific conditions. One common method includes the use of a Grignard reagent, where 4-methylpyridine is first converted into a Grignard reagent and then reacted with cyclopentanone to form the desired product. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran, and the reaction mixture is maintained at a low temperature to control the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation or chromatography are employed to isolate the pure compound from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpyridin-3-yl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(4-Methylpyridin-3-yl)cyclopentanone.
Reduction: Formation of 2-(4-Methylpyridin-3-yl)cyclopentane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Methylpyridin-3-yl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methylpyridin-3-yl)cyclopentan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The pyridine ring can participate in π-π interactions and coordinate with metal ions, affecting various biochemical pathways. These interactions contribute to the compound’s biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Methylpyridin-3-yl)cyclopentan-1-ol
- 3-(2-Methylpyridin-4-yl)propan-1-ol
- 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol
Uniqueness
2-(4-Methylpyridin-3-yl)cyclopentan-1-ol is unique due to the specific positioning of the methyl group on the pyridine ring and the cyclopentanol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-(4-methylpyridin-3-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C11H15NO/c1-8-5-6-12-7-10(8)9-3-2-4-11(9)13/h5-7,9,11,13H,2-4H2,1H3 |
InChI Key |
STWHNGHOKLBOMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)C2CCCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Propan-2-yl)-1,7-diazaspiro[4.5]decane](/img/structure/B13295144.png)

![6-[(2-Methylbutan-2-YL)oxy]pyridin-3-amine](/img/structure/B13295156.png)








![2-(4-Aminophenyl)-1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B13295208.png)
![(1R,3R,6S,7R)-6,7-Dimethyl-4-azatricyclo[4.3.0.0,3,7]nonane-3-carboxylic acid](/img/structure/B13295216.png)

